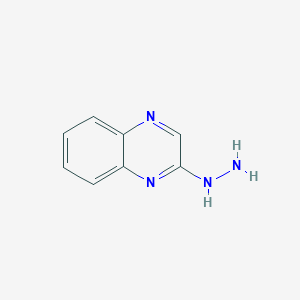

2-Hydrazinoquinoxaline

Vue d'ensemble

Description

2-Hydrazinoquinoxaline is a chemical compound with the molecular formula C8H8N4. It has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 2-Hydrazinoquinoxaline consists of a quinoxaline core with a hydrazino group attached . The InChI code for this compound is 1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) .Physical And Chemical Properties Analysis

2-Hydrazinoquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 160.18 .Applications De Recherche Scientifique

Antibacterial Applications

2-Hydrazinoquinoxaline has shown promise in enhancing the efficacy of antibiotics against resistant strains. Studies have demonstrated its synergistic effects when combined with penicillin, significantly reducing the minimum inhibitory concentrations (MICs) against MRSA strains . This suggests its potential as a co-drug in antibiotic therapy, particularly in combating antibiotic-resistant bacteria.

Antifungal Synergy

The compound also exhibits synergistic activity with thymoquinone against various Candida strains . This combination could lead to new antifungal treatments, especially for invasive fungal diseases like candidiasis, which are becoming increasingly resistant to existing medications.

ESBL-Producing Bacteria

Extended-spectrum beta-lactamases (ESBLs) are enzymes that confer resistance to beta-lactam antibiotics. 2-Hydrazinoquinoxaline has been studied for its antimicrobial effectiveness against ESBL-producing isolates, indicating its potential role in addressing this growing healthcare challenge .

Biochemical Research

In biochemistry, 2-Hydrazinoquinoxaline’s derivatives are being explored for their ability to interact with DNA and induce reactive oxygen species (ROS), which could have implications for cancer research and the development of new therapeutic strategies .

Pharmaceutical Development

The pharmaceutical industry is investigating 2-Hydrazinoquinoxaline for drug repurposing opportunities. Its antimicrobial properties are of particular interest in the development of new drugs or enhancing the efficacy of existing ones against multidrug-resistant organisms .

Material Science

2-Hydrazinoquinoxaline is being studied for its potential applications in material science. Its structural properties make it a candidate for various industrial applications, although specific uses in this field are still under investigation .

Mécanisme D'action

Target of Action

2-Hydrazinoquinoxaline has been found to exhibit promising antimicrobial activity against a variety of organisms. The primary targets of 2-Hydrazinoquinoxaline are various strains of Candida and Methicillin-resistant Staphylococcus aureus (MRSA) . These organisms are often responsible for serious infections, particularly in immunocompromised individuals .

Mode of Action

It has been observed that when used in combination with other compounds, such as penicillin or thymoquinone, 2-hydrazinoquinoxaline exhibits a synergistic effect . This means that the combination of 2-Hydrazinoquinoxaline with these other compounds results in a greater antimicrobial effect than would be achieved by either compound alone .

Biochemical Pathways

Given its antimicrobial activity, it is likely that 2-hydrazinoquinoxaline interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

In silico studies suggest that 2-hydrazinoquinoxaline has favorable drug-like properties . Further experimental studies are needed to fully understand the pharmacokinetics of 2-Hydrazinoquinoxaline and its impact on bioavailability .

Result of Action

The result of the action of 2-Hydrazinoquinoxaline is the inhibition of growth of the target organisms. In vitro studies have shown that 2-Hydrazinoquinoxaline is more effective than amphotericin B against most clinical isolates of Candida albicans . It has also shown promising results against MRSA when used in combination with penicillin .

Action Environment

The efficacy and stability of 2-Hydrazinoquinoxaline can be influenced by various environmental factors. These could include the presence of other compounds (as seen in its synergistic action with penicillin or thymoquinone), the specific strain of the target organism, and potentially the pH or temperature of the environment

Propriétés

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinoquinoxaline | |

CAS RN |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

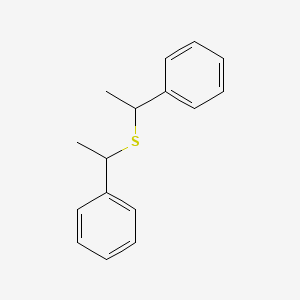

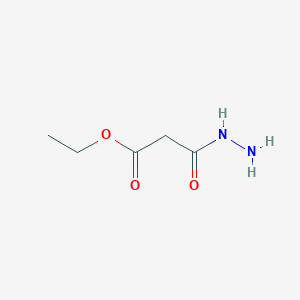

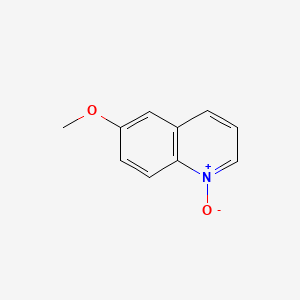

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

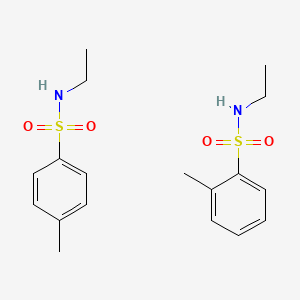

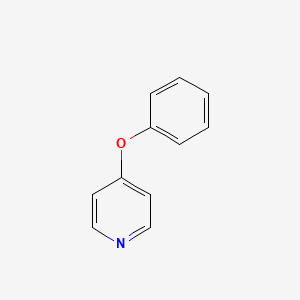

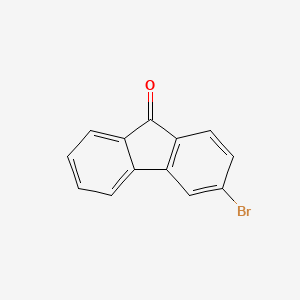

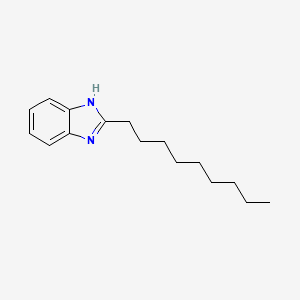

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.